
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyrrolidine ring attached to a methanone group, which is further connected to a 3-methyl-2-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-methyl-2-nitrobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: (3-Methyl-2-aminophenyl)(pyrrolidin-1-yl)methanone.
Substitution: Various substituted methanones depending on the nucleophile used.
Oxidation: (3-Carboxy-2-nitrophenyl)(pyrrolidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Wirkmechanismus
The mechanism of action of (3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring can enhance the binding affinity of the compound to its target due to its unique three-dimensional structure. The nitro group can also participate in redox reactions, which may be crucial for the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a chloro group instead of a methyl group.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains hydroxy and methoxy groups instead of a nitro group.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Contains a boronic ester group.
Uniqueness
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a nitro group and a pyrrolidine ring. The nitro group can participate in various redox reactions, while the pyrrolidine ring provides a rigid and three-dimensional structure that can enhance binding interactions with biological targets. This combination of functional groups makes the compound versatile for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(3-methyl-2-nitrophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H14N2O3/c1-9-5-4-6-10(11(9)14(16)17)12(15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
KZZHCAQPMLUGEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)](/img/structure/B12871877.png)
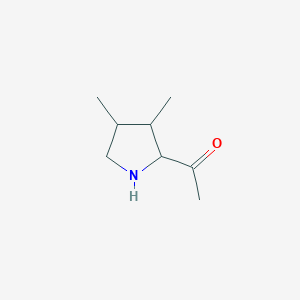

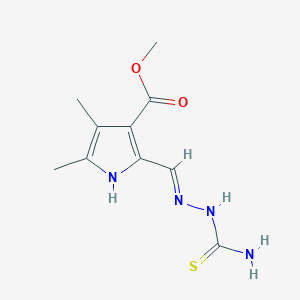
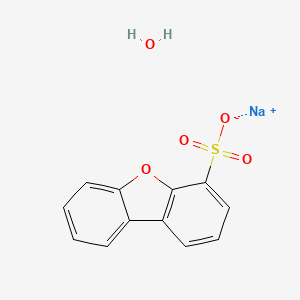
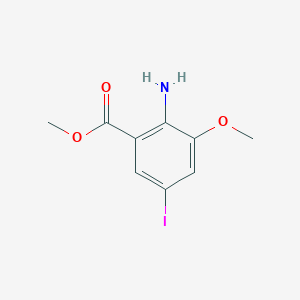
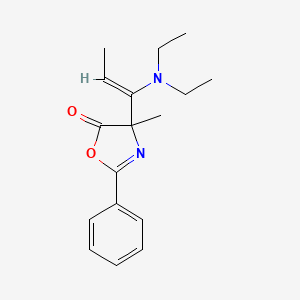
![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)

![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
![6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871950.png)
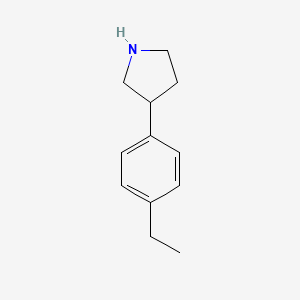
![1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
